molecular formula C20H19BrN2O B10887364 2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide

2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide

Cat. No.: B10887364
M. Wt: 383.3 g/mol
InChI Key: IOAWLYLOJRCPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is an organic compound that features a quinoline core substituted with a bromophenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
  • 2-(4-fluorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
  • 2-(4-methylphenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide

Uniqueness

2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is unique due to the presence of the bromophenyl group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C20H19BrN2O

Molecular Weight

383.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide

InChI

InChI=1S/C20H19BrN2O/c1-20(2,3)23-19(24)16-12-18(13-8-10-14(21)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,23,24)

InChI Key

IOAWLYLOJRCPRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.